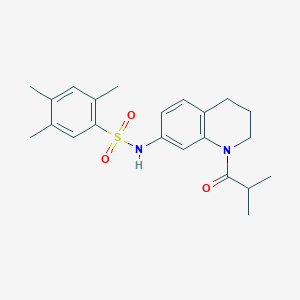

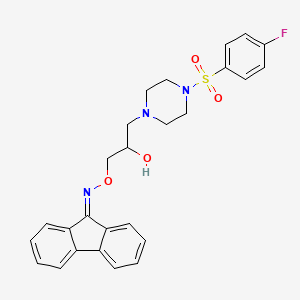

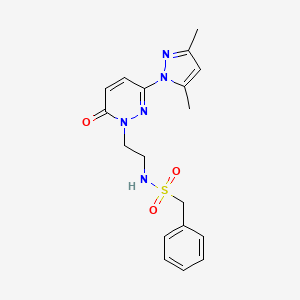

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydroquinoline ring, an isobutyryl group, and a trimethylbenzenesulfonamide group . These functional groups could potentially influence the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tetrahydroquinoline ring might undergo electrophilic aromatic substitution reactions, while the carbonyl group in the isobutyryl moiety could potentially be involved in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the isobutyryl group could increase its lipophilicity, while the sulfonamide group might enhance its water solubility .Scientific Research Applications

Inhibition of Protein Kinases

Isoquinolinesulfonamides, including H-89, have shown potent and selective inhibitory action against cyclic AMP-dependent protein kinase (protein kinase A) without significantly affecting other kinases. This inhibition plays a crucial role in studying the mechanisms of neurite outgrowth in PC12 cells and the phosphorylation of proteins, suggesting potential applications in neurological research and drug development (Chijiwa et al., 1990).

Radical Aminocyclization

Copper-catalyzed radical aminoarylation of acrylamide with N-fluorobenzenesulfonimide (NFSI) demonstrates the synthesis of isoquinoline-1,3-diones, showcasing the chemical versatility and potential for creating complex molecular structures with significant biological activity (Xiao-Feng Xia et al., 2016).

Carbonic Anhydrase Inhibition

Isoquinolinesulfonamides have been studied for their ability to inhibit human carbonic anhydrases, with selectivity toward therapeutically relevant isozymes. Structural analysis of these inhibitors provides insights for designing selective inhibitors for isoforms associated with cancer and neurological conditions (Mader et al., 2011).

Synthesis and Structural Characterization

Research on tetrahydro-diepoxybenzo[de]isoquinoline derivatives highlights the importance of F⋯O interactions, demonstrating the synthesis, X-ray characterization, and theoretical study of these compounds. This work contributes to understanding the structural properties and reactivity of isoquinoline derivatives (Grudova et al., 2020).

Antimicrobial Activity

The synthesis and antimicrobial study of novel benzenesulfonamide derivatives, including those with a hydroxyquinolinyl moiety, have shown significant antimicrobial activity. This research area explores the potential of isoquinoline derivatives in developing new antimicrobial agents (Vanparia et al., 2010).

Mechanism of Action

- The primary target of this compound is dihydrofolate reductase (DHFR) . DHFR is a crucial enzyme involved in the biosynthesis of tetrahydrofolic acid (THF) from dihydrofolic acid (DHF). THF is essential for bacterial nucleic acid and protein synthesis, which ultimately supports bacterial survival .

Target of Action

Safety and Hazards

properties

IUPAC Name |

2,4,5-trimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S/c1-14(2)22(25)24-10-6-7-18-8-9-19(13-20(18)24)23-28(26,27)21-12-16(4)15(3)11-17(21)5/h8-9,11-14,23H,6-7,10H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFYJCFTPYOOEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4,5-trimethylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2385517.png)

![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,5-difluorophenyl)butanamide](/img/structure/B2385519.png)

![2-(4-ethoxyphenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2385523.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2385524.png)

![Benzo[d][1,3]dioxol-5-yl(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2385535.png)